molecular formula C15H15ClN2O3S2 B2933766 Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 321431-05-4

Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B2933766
CAS No.: 321431-05-4
M. Wt: 370.87
InChI Key: DIBGWVIEMYJBBR-UHFFFAOYSA-N
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Description

Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a sulfinyl (-SO-) group at the 5-position, a 4-chlorophenyl moiety, and a cyclohexyl ester at the 4-carboxylate position. This structure combines a thiadiazole ring (known for bioactivity in agrochemicals and pharmaceuticals) with a sulfinyl group, which modulates electronic properties and solubility.

Key physicochemical properties (inferred from analogs):

  • Molecular formula: C₁₅H₁₅ClN₂O₃S₂
  • Molecular weight: ~370.88 g/mol (calculated by adding one oxygen to the sulfide analog’s MW of 354.88 g/mol) .
  • Purity: No direct data, but structurally similar compounds are synthesized with >90% purity .

Properties

IUPAC Name

cyclohexyl 5-(4-chlorophenyl)sulfinylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-10-6-8-12(9-7-10)23(20)15-13(17-18-22-15)14(19)21-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBGWVIEMYJBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions, it might be involved in pathways related to carbon-carbon bond formation. More research is needed to elucidate the specific pathways affected by this compound.

Biological Activity

Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis typically involves the reaction of cyclohexylamine with 4-chlorobenzenesulfonyl chloride, followed by interaction with thiosemicarbazide to yield the desired thiadiazole compound. The general synthetic route can be summarized as follows:

  • Formation of Intermediate : Cyclohexylamine + 4-chlorobenzenesulfonyl chloride → Intermediate
  • Thiadiazole Formation : Intermediate + Thiosemicarbazide → this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antiviral, and anticancer agent.

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit notable antibacterial properties. For example:

  • A study demonstrated that compounds with similar structures showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .
  • The introduction of the chlorophenyl group enhances the antibacterial efficacy due to increased lipophilicity and membrane penetration .

Antiviral Activity

Thiadiazole derivatives have also shown promise as antiviral agents:

  • In vitro studies revealed that certain derivatives displayed significant antiviral activity against Tobacco Mosaic Virus (TMV), achieving protective effects comparable to standard antiviral drugs .
  • The structure of this compound may contribute to its enhanced activity through specific interactions with viral proteins .

Anticancer Potential

The anticancer properties of thiadiazoles have been a focus of recent research:

  • Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values indicating significant growth inhibition in breast and lung cancer cell lines .

Case Studies and Research Findings

StudyFindings
Hamid et al. (2020)Investigated the antibacterial activity of synthesized thiadiazoles; found strong activity against E. coli and S. aureus .
Zheng et al. (2021)Reported on antiviral efficacy against TMV; derivatives showed curative rates up to 90% at optimal concentrations .
Iqbal et al. (2020)Highlighted anticancer effects on various cell lines; compounds exhibited significant cytotoxicity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property Sulfide (S) Analog Sulfinyl (SO) Target Compound Sulfonyl (SO₂) Analog
Molecular formula C₁₅H₁₅ClN₂O₂S₂ C₁₅H₁₅ClN₂O₃S₂ C₁₅H₁₅ClN₂O₄S₂
Molecular weight (g/mol) 354.88 ~370.88 ~386.88
Sulfur oxidation state -S- -SO- -SO₂-
Polarity Low (hydrophobic) Moderate (polar sulfinyl group) High (strongly polar sulfonyl group)
Potential applications Precursor in synthesis; lower bioactivity Likely pesticidal/metabolite (e.g., tetrasul sulfoxide ) Higher stability; possible agrochemical use

Structural and Electronic Differences

  • Sulfide analog (S) : The sulfur atom in the thioether form (-S-) is less polar, enhancing lipid solubility but reducing hydrogen-bonding capacity. This may limit its interaction with biological targets compared to oxidized forms .
  • Sulfinyl analog (SO) : The sulfinyl group introduces chirality and moderate polarity, improving water solubility while retaining membrane permeability. This oxidation state is observed in bioactive metabolites like tetrasul sulfoxide, a pesticidal compound .
  • Sulfonyl analog (SO₂) : The fully oxidized sulfonyl group is highly polar, increasing solubility in aqueous environments. This group is common in drugs and agrochemicals for enhanced stability and target binding .

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